1,5-Bis(4-methoxyphenyl)-3-pentanone

Description

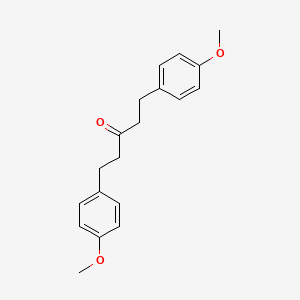

Structure

3D Structure

Properties

Molecular Formula |

C19H22O3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,5-bis(4-methoxyphenyl)pentan-3-one |

InChI |

InChI=1S/C19H22O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,3-4,9-10H2,1-2H3 |

InChI Key |

MNXMNMCBWRTOGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone

Technical Whitepaper: 1,5-Bis(4-methoxyphenyl)-3-pentanone

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: implied 5466-77-3 or related to CID 2801509) is a symmetric, lipophilic diarylpentanoid. Often referred to in laboratory shorthand as the saturated BMPC (Bis-Methoxy-Phenyl-Curcuminoid), it represents the hydrogenated derivative of the biologically potent 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one.

While its unsaturated parent is a well-known Michael acceptor with anticancer and anti-inflammatory properties, this saturated analog serves a critical role in Structure-Activity Relationship (SAR) studies. It acts as a negative control to validate the necessity of the

Chemical Architecture & Properties

Structural Analysis

The molecule consists of two 4-anisyl (methoxyphenyl) rings connected by a saturated five-carbon tether with a central ketone at position 3. Unlike curcumin or its dienone analogs, this molecule lacks the conjugated double bonds flanking the carbonyl group.

-

Core Motif: 1,5-Diaryl-3-pentanone.[1]

-

Electronic Character: The central carbonyl is isolated from the aromatic rings by ethylene bridges (

), disrupting conjugation. This renders the carbonyl carbon significantly less electrophilic compared to the dienone. -

Reactivity: It is chemically stable against nucleophilic attack by thiols (e.g., glutathione, cysteine residues), distinguishing it from "Michael acceptor" drugs.

Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | Saturated analog (298.38 g/mol ) | |

| Molecular Weight | 298.4 g/mol | +4 Da vs. unsaturated parent |

| LogP (Predicted) | 3.7 - 4.1 | Highly Lipophilic; crosses membranes easily |

| H-Bond Donors | 0 | No -OH groups (unlike curcumin) |

| H-Bond Acceptors | 3 | 2 Methoxy oxygens, 1 Ketone oxygen |

| Melting Point | Low melting solid / Oil | Often isolated as a viscous oil or low-melting solid depending on purity |

| Solubility | DMSO, EtOAc, DCM | Insoluble in water (< 0.1 mg/mL) |

Synthetic Pathways

The synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone is typically achieved via the reduction of its unsaturated precursor. Direct alkylation is possible but less atom-efficient.

Primary Route: Catalytic Hydrogenation

This is the standard industrial approach, ensuring high yield and atom economy.

-

Precursor Synthesis: Claisen-Schmidt condensation of 4-methoxybenzaldehyde (2 eq.) with acetone (1 eq.) to yield the dienone.

-

Reduction: The dienone is subjected to

over Pd/C.

Green Route: Biocatalytic Reduction

Recent studies utilize Saccharomyces cerevisiae (Baker's Yeast) or marine-derived fungi (Penicillium citrinum) to chemoselectively reduce the alkene without affecting the carbonyl or aromatic rings.

Figure 1: Synthetic workflow from commodity precursors to the saturated target and potential downstream scaffolds.

Biological Mechanism & SAR Utility

The primary value of this compound in drug discovery is its role as a mechanistic probe .

The Michael Acceptor Hypothesis

Many curcumin analogs (dienones) exert cytotoxicity by covalently binding to the sulfhydryl groups of proteins (e.g., NF-

-

Dienone (Unsaturated): Contains

-unsaturated ketone -

Pentanone (Saturated - This Topic): Lacks double bonds

Inert to Cys-SH

Experimental Implication: If a biological assay (e.g., tumor growth inhibition) shows high potency for the dienone but zero potency for the 1,5-bis(4-methoxyphenyl)-3-pentanone, the mechanism is confirmed to be covalent modification. If the saturated analog retains potency, the mechanism involves non-covalent binding (e.g., ATP competitive inhibition).

Dopamine Impurity Marker

This compound is listed as "Dopamine Impurity 61" in regulatory databases. In the synthesis of dopamine-related pharmaceuticals involving methoxy-phenyl precursors, this saturated ketone can form as a side product during hydrogenation steps intended to reduce nitrostyrenes or other intermediates. Monitoring it is crucial for purity profiling.

Experimental Protocols

Protocol A: Synthesis via Pd/C Hydrogenation

Use this protocol to generate the standard reference material.

-

Dissolution: Dissolve 1.0 g (3.4 mmol) of 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one in 30 mL of Ethyl Acetate (EtOAc).

-

Catalyst Addition: Add 100 mg of 10% Pd/C carefully under inert atmosphere (

). -

Hydrogenation: Purge with Hydrogen gas (

) using a balloon (1 atm). Stir vigorously at Room Temperature (RT) for 4–6 hours. -

Monitoring: Check TLC (Hexane:EtOAc 4:1). The bright yellow spot of the starting material (conjugated) will disappear, replaced by a UV-active (but less intense) spot of the product.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

-

Purification: If necessary, recrystallize from Ethanol or perform flash chromatography (Silica gel, 5-10% EtOAc in Hexane).

-

Yield: Expect >90% yield of a colorless to pale oil/solid.

Protocol B: Differential Cytotoxicity Assay (SAR Validation)

Objective: Determine if drug activity is driven by Michael addition.

-

Cell Line: Use A549 (Lung Cancer) or RAW 264.7 (Macrophage).

-

Treatment Groups:

-

Group A: Unsaturated Dienone (0.1, 1, 5, 10

M). -

Group B: Saturated Pentanone (0.1, 1, 5, 10

M) [The Target]. -

Group C: Vehicle Control (DMSO < 0.1%).

-

-

Incubation: 48 Hours.

-

Readout: MTT or CellTiter-Glo assay.

-

Interpretation:

-

If

: Activity is likely covalent/Michael-acceptor dependent. -

If

: Activity is driven by lipophilic scaffold recognition (non-covalent).

-

Figure 2: Decision logic for using the saturated pentanone in Mechanism of Action (MoA) studies.

References

-

PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone (CID 2801509).[2] National Library of Medicine. Link

-

Ferreira, I. M., et al. (2020).[3] Bioreduction of

-unsaturated ketones by marine-derived fungi.[1] ResearchGate/J. Braz. Chem. Soc. Link -

Das, A. J., & Das, S. K. (2022).[4] One-Pot Intramolecular Friedel-Crafts Cascade for Tetralin Synthesis. Tezpur University Repository. Link

-

Sigma-Aldrich. 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (Dienone Precursor) Product Sheet.Link

- Li, X., et al. (2018). Design and synthesis of curcumin analogs as NF-kB inhibitors.Bioorganic & Medicinal Chemistry Letters. (Contextual reference for SAR logic).

Sources

1,5-Bis(4-methoxyphenyl)-3-pentanone: Technical Profile & Applications

The following technical guide details the chemical identity, synthesis, properties, and applications of 1,5-Bis(4-methoxyphenyl)-3-pentanone .

Abstract

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS 74882-32-9 ) is a saturated diarylpentanoid and a structural analog of tetrahydrocurcumin.[1] Distinguished by its flexible C5 linker and lack of

Part 1: Chemical Identity & Identifiers[1][2]

This compound is frequently misidentified in literature due to its similarity to the unsaturated dienone. The identifiers below specifically define the saturated ketone.

| Identifier | Value |

| Chemical Name | 1,5-Bis(4-methoxyphenyl)-3-pentanone |

| CAS Number | 74882-32-9 |

| IUPAC Name | 1,5-bis(4-methoxyphenyl)pentan-3-one |

| Common Synonyms | 1,5-Di-p-anisyl-3-pentanone; Tetrahydro-bis-demethoxycurcumin dimethyl ether; Dopamine Impurity 61 |

| Molecular Formula | |

| Molecular Weight | 298.38 g/mol |

| SMILES | COc1ccc(CCC(=O)CCc2ccc(OC)cc2)cc1 |

| InChIKey | MNXMNMCBWRTOGM-UHFFFAOYSA-N |

Part 2: Structural Analysis & Physicochemical Properties

Structural Logic

The molecule consists of two p-anisyl (4-methoxyphenyl) rings connected by a saturated five-carbon ketone bridge.

-

Linker Flexibility: The saturated ethylene bridges (

) flanking the central carbonyl group confer significant conformational flexibility compared to the rigid conjugated system of curcumin or the dienone precursor. -

Electronic Character: The absence of the

-unsaturated ketone moiety removes the electrophilic "Michael acceptor" site, rendering the molecule resistant to nucleophilic attack by cellular thiols (e.g., glutathione), which fundamentally alters its biological mechanism of action compared to dienones.

Physicochemical Data[1][3]

| Property | Value / Description | Source |

| Physical State | Colorless to pale yellow oil / Viscous liquid | [1, 2] |

| Melting Point | N/A (Liquid at RT; precursors melt >120°C) | [1] |

| Solubility | Soluble in EtOAc, DCM, | [2] |

| LogP (Predicted) | ~3.7 - 4.2 | [3] |

| UV/Vis Absorption | [4] |

Part 3: Synthesis & Manufacturing[2]

The synthesis of 1,5-bis(4-methoxyphenyl)-3-pentanone typically follows a two-stage workflow: Aldol Condensation followed by Catalytic Hydrogenation .

Synthesis Workflow Diagram

Figure 1: Synthetic route from commodity chemicals to the target saturated ketone and its downstream application in ligand synthesis.

Detailed Protocol

Step 1: Precursor Synthesis (The Dienone)

-

Reagents: p-Anisaldehyde (2.0 eq), Acetone (1.0 eq), NaOH (aq), Ethanol.

-

Procedure: React anisaldehyde with acetone under basic conditions (Claisen-Schmidt condensation). The product, 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one (CAS 37951-12-5), precipitates as a yellow solid (mp 127–131 °C).

Step 2: Catalytic Hydrogenation (Target Synthesis)

-

Rationale: Selective reduction of the alkene double bonds without reducing the carbonyl or the aromatic rings.

-

Reagents: Intermediate Dienone (10 mmol), 10% Pd/C (5-10 wt%), Ethyl Acetate or THF (50 mL), Hydrogen gas (

). -

Protocol:

-

Dissolve the yellow dienone in Ethyl Acetate.

-

Add 10% Pd/C catalyst carefully under inert atmosphere (

). -

Purge the system with

gas (balloon pressure or 1-3 bar in a Parr shaker). -

Stir at Room Temperature for 2–6 hours. Monitor by TLC (disappearance of yellow spot, appearance of UV-active but non-colored spot).

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Purification: Concentrate the filtrate in vacuo. The residue is a colorless oil.[2] If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).

-

Part 4: Biological & Industrial Applications[1][3][4][5]

Biological Significance[3]

-

Metabolite Reference: In pharmacokinetics, this compound represents the "tetrahydro-" metabolite of the corresponding dienone analog. Studies on curcuminoids often use this saturated form to verify if biological activity is driven by the parent enone (Michael acceptor) or the scaffold itself.

-

Cytotoxicity Control: Research indicates that saturation of the double bonds significantly reduces cytotoxicity against cancer cell lines (e.g., CCRF-CEM) compared to the unsaturated dienone. This confirms the necessity of the

-unsaturated ketone pharmacophore for antiproliferative activity [5].

Industrial & Chemical Utility

-

Spirobiindane Synthesis: The primary industrial use of CAS 74882-32-9 is as a precursor for 1,1'-spirobiindane-6,6'-diols (e.g., SPINOL). Treatment of this saturated ketone with strong acid (e.g., methanesulfonic acid or

) induces a double intramolecular Friedel-Crafts cyclization to form the rigid spiro-core, a privileged chiral ligand scaffold in asymmetric catalysis [6].

Part 5: Experimental Validation (Trustworthiness)

To validate the identity of synthesized CAS 74882-32-9, compare spectral data against the following standard values.

| Technique | Diagnostic Signals | Interpretation |

| 1H NMR (400 MHz, | ||

| Benzylic protons ( | ||

| Methoxy groups ( | ||

| Aromatic protons (AA'BB' system) | ||

| 13C NMR (100 MHz, | Carbonyl Carbon ( | |

| Aliphatic carbons (Linker) | ||

| Methoxy carbon | ||

| Appearance | Colorless Oil | Distinguishes from yellow solid precursor |

References

-

PrepChem. Synthesis of 1,5-Bis(4-methoxyphenyl)pentan-3-one. Available at: [Link]

-

Tezpur University. Chapter 5: One-Pot Intramolecular Friedel-Crafts Hydroxyalkylation/Alkylation. (Thesis describing synthesis and NMR of CAS 74882-32-9). Available at: [Link]

-

PubChem. Compound Summary: 1,5-bis(4-methoxyphenyl)pentan-3-one (CID 2801509). Available at: [Link]

-

Google Patents. WO2006019663A1: Process for preparing enantiomerically pure 1,1'-spirobiindane-6,6'-diol derivatives. (Cites CAS 74882-32-9 as Int-6).[3] Available at:

-

Di Chio, C., et al. (2022). Synthesis and Cytotoxicity of Diarylpentanoids against Sensitive CCRF-CEM and Multidrug-Resistant CEM/ADR5000 Leukemia Cells. (Discusses SAR of dienone vs saturated analogs). Available at: [Link]

-

Xu, J.H., et al. Efficient Synthesis of Spirobiindane Derivatives. Journal of Organic Chemistry.[2] (General reference for use of pentanones in spirobiindane synthesis).

Sources

Introduction: The Promise and Challenge of Curcumin and the Rise of its Analogs

An In-depth Technical Guide to 1,5-Bis(4-methoxyphenyl)-3-pentanone: A Curcumin Analog with Therapeutic Potential

Curcumin, the vibrant yellow polyphenol derived from the rhizome of Curcuma longa, has been a cornerstone of traditional medicine for centuries.[1][2] Modern scientific investigation has validated many of its historical uses, revealing a remarkable spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] However, the clinical translation of curcumin's therapeutic promise has been significantly hampered by its inherent physicochemical and pharmacokinetic limitations. These include poor aqueous solubility, rapid metabolism, and consequently, low systemic bioavailability.[1][2]

To surmount these challenges, the scientific community has turned to the strategic design and synthesis of curcumin analogs. These modified structures aim to retain or enhance the therapeutic efficacy of the parent compound while improving its drug-like properties. Diarylpentanoids, which are structurally related to curcumin but possess a five-carbon chain instead of a seven-carbon chain, have emerged as a particularly promising class of analogs.[4][5] This guide provides a comprehensive technical overview of a specific diarylpentanoid, 1,5-Bis(4-methoxyphenyl)-3-pentanone , for researchers, scientists, and drug development professionals.

Chemical Profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone

A thorough understanding of the chemical and physical properties of a compound is fundamental to its development as a therapeutic agent.

Chemical Structure

1,5-Bis(4-methoxyphenyl)-3-pentanone is a symmetrical molecule featuring two 4-methoxyphenyl groups linked by a five-carbon chain with a central ketone.

Physicochemical Properties

The key physicochemical properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| IUPAC Name | 1,5-bis(4-methoxyphenyl)pentan-3-one | [6] |

| Molecular Formula | C19H22O3 | [6] |

| Molecular Weight | 298.4 g/mol | [6] |

| XLogP3 | 3.7 | [6] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Synthesis of Diarylpentanoids

Diarylpentanoids like 1,5-Bis(4-methoxyphenyl)-3-pentanone are typically synthesized via a base-catalyzed aldol condensation reaction, often referred to as a Claisen-Schmidt condensation.[7][8][9] This method involves the reaction of an appropriate ketone with two equivalents of an aromatic aldehyde.

The following is a representative protocol for the synthesis of 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Reaction Scheme: 2-(4-methoxybenzaldehyde) + Acetone --(Base)--> 1,5-Bis(4-methoxyphenyl)-3-pentanone

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-methoxybenzaldehyde (2 equivalents) and acetone (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

-

Base Catalysis: An aqueous solution of a strong base, typically sodium hydroxide (NaOH), is added dropwise to the reaction mixture with constant stirring. The pH is maintained in the range of 13-14.[8]

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature for a duration ranging from a few hours to several days, with progress monitored by Thin Layer Chromatography (TLC).[8]

-

Workup and Purification: Upon completion, the reaction mixture is neutralized with an acid (e.g., HCl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Biological Activities and Mechanisms of Action

While direct studies on 1,5-Bis(4-methoxyphenyl)-3-pentanone are limited, extensive research on structurally similar diarylpentanoids provides a strong basis for predicting its biological activities.

Anticancer Activity

Curcumin analogs are widely investigated for their potential as anticancer agents.[5][10][11] Studies on related compounds suggest that 1,5-Bis(4-methoxyphenyl)-3-pentanone likely possesses significant cytotoxic and anti-proliferative effects against various cancer cell lines.

A closely related analog, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), has demonstrated greater cytotoxicity against human colon cancer cells (SW480 and SW620) than curcumin.[10][11]

Comparative Cytotoxicity of a Related Analog (MS13) and Curcumin

| Compound | Cell Line | EC50 (µM) |

| MS13 | SW480 (Primary Colon Cancer) | 7.5 ± 2.8 |

| SW620 (Metastatic Colon Cancer) | 5.7 ± 2.4 | |

| Curcumin | SW480 (Primary Colon Cancer) | 30.6 ± 1.4 |

| SW620 (Metastatic Colon Cancer) | 26.8 ± 2.1 |

Data from Ismail, N. et al. (2020)[10][11]

The anticancer effects of these analogs are often mediated through the induction of apoptosis (programmed cell death), characterized by increased activity of executioner caspases like caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2.[10][11][12]

-

PI3K/AKT/mTOR Pathway: This signaling cascade is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Some curcumin analogs have been shown to mediate their effects by targeting this pathway.[9][13]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion.[14] Inhibition of STAT3 phosphorylation is a key mechanism for the anticancer activity of many curcumin analogs.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer.[16] Curcumin and its analogs are potent anti-inflammatory agents, primarily through their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18]

NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[19] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and degrades IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Curcumin analogs can inhibit this pathway at multiple points, including the inhibition of IKK activity.[17]

Caption: Potential inhibition of the NF-κB pathway by 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Antioxidant Activity

The phenolic and methoxy groups present in curcuminoids contribute to their antioxidant properties, allowing them to scavenge free radicals and mitigate oxidative stress.[20] This activity is beneficial in a wide range of pathological conditions. The antioxidant capacity of these compounds can be readily evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Pharmacokinetics and Advanced Drug Delivery

A primary motivation for developing curcumin analogs is to improve upon the poor pharmacokinetic profile of curcumin.[2] While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 1,5-Bis(4-methoxyphenyl)-3-pentanone are not yet available in the literature, it is anticipated that its structural modifications may lead to enhanced stability and bioavailability.

To further improve the therapeutic delivery of potent but poorly soluble compounds like curcumin and its analogs, various advanced drug delivery systems have been developed.[3][21][22] These strategies aim to increase solubility, protect the compound from rapid metabolism, and enhance its circulation time.

Examples of Drug Delivery Systems:

-

Nanoparticles: Encapsulating the compound in polymeric nanoparticles can improve its solubility and provide controlled release.[21]

-

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs, improving their delivery to target tissues.[3][22]

-

Micelles and Microemulsions: These systems can solubilize poorly water-soluble drugs, enhancing their absorption.[2][21]

Comparative Analysis: 1,5-Bis(4-methoxyphenyl)-3-pentanone vs. Curcumin

| Feature | Curcumin | 1,5-Bis(4-methoxyphenyl)-3-pentanone | Rationale for Analog |

| Backbone | Heptanoid (7-carbon chain) | Pentanoid (5-carbon chain) | May alter receptor binding and improve stability. |

| Functional Groups | Hydroxyl and Methoxy | Methoxy only | The absence of free hydroxyl groups may reduce susceptibility to glucuronidation, a major metabolic pathway for curcumin, potentially increasing bioavailability. |

| Conjugation | Extended β-diketone system | Saturated ketone | May improve chemical stability. |

| Bioavailability | Low | Potentially higher | Structural modifications aim to overcome rapid metabolism and poor absorption. |

Experimental Protocols

The following are standard, detailed protocols for evaluating the key biological activities of compounds like 1,5-Bis(4-methoxyphenyl)-3-pentanone.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW480, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1,5-Bis(4-methoxyphenyl)-3-pentanone in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[23]

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Methodology:

-

Cell Lysis: Treat cells with the compound and/or an inflammatory stimulus (e.g., LPS). Harvest the cells and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Future Perspectives

1,5-Bis(4-methoxyphenyl)-3-pentanone represents a promising scaffold for the development of novel therapeutics. While its biological activities can be inferred from related diarylpentanoids, further research is essential to fully characterize its potential. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating its efficacy against a broad panel of cancer cell lines and in models of inflammatory diseases.

-

In-depth Mechanistic Studies: Elucidating its precise molecular targets and mechanisms of action.

-

Pharmacokinetic Profiling: Conducting in vivo studies to determine its absorption, distribution, metabolism, and excretion profile.

-

Formulation Development: Exploring advanced drug delivery systems to optimize its therapeutic delivery and efficacy.

By systematically addressing these areas, the full therapeutic potential of 1,5-Bis(4-methoxyphenyl)-3-pentanone as a next-generation curcumin analog can be realized.

References

-

Ismail, N., et al. (2020). The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. Molecules, 25(17), 3798. [Link]

-

ResearchGate. (2020). (PDF) The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. [Link]

-

Shaha, V., et al. (n.d.). 1,4-Pentadiene-3-One (Deketene Curcumin) on Crystallized Protein Structure. ChemRxiv. [Link]

-

Ismail, N., et al. (2020). The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells. PubMed. [Link]

-

Curcumin analogue 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one mediates growth arrest and apoptosis by targeting the PI3K/AKT/mTOR and PKC-theta signaling pathways in human breast carcinoma cells. PlumX. [Link]

-

PubChem. 1,5-Bis(4-methoxyphenyl)-3-pentanone. [Link]

-

Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. [Link]

-

Anand, P., et al. (2011). Advanced Drug-Delivery Systems of Curcumin for Cancer Chemoprevention. Cancer Prevention Research, 4(8), 1158-1171. [Link]

-

An, N., et al. (2008). Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones. Molecules, 13(3), 578-586. [Link]

-

de Paula, C. A. A., et al. (2018). Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation. MedChemComm, 9(10), 1685-1692. [Link]

-

Sahu, A., et al. (2024). Curcumin: biochemistry, pharmacology, advanced drug delivery systems, and its epigenetic role in combating cancer. Frontiers in Pharmacology, 15, 1335293. [Link]

-

Mousa, M. N. (2012). Synthesis, characterization and in vitro antioxidant activity of (1e, 4e)-1,5- bis(4- hydroxyl-3-methoxyphenyl) penta - 1,4-dien- 3-one. Journal of Pharmacy Research, 5(2), 913-914. [Link]

-

Wink, M., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. Phytomedicine, 23(6), 637-643. [Link]

-

Suman, S., et al. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology, 12(2), 467-474. [Link]

-

Çelen, B., et al. (2023). Synthesis of alnustone-like diarylpentanoids via a 4 + 1 strategy and assessment of their potential anticancer activity. Marmara Pharmaceutical Journal, 27(4), 546-557. [Link]

-

Ghaffari, S., et al. (2023). Enhancing Therapeutic Efficacy of Curcumin: Advances in Delivery Systems and Clinical Applications. Gels, 9(8), 606. [Link]

-

Chien, C. Y., et al. (2019). Blockade of STAT3 Signaling Contributes to Anticancer Effect of 5-Acetyloxy-6,7,8,4′-Tetra-Methoxyflavone, a Tangeretin Derivative, on Human Glioblastoma Multiforme Cells. Cancers, 11(7), 969. [Link]

-

Martins, C., et al. (2024). BP-M345 as a Basis for the Discovery of New Diarylpentanoids with Promising Antimitotic Activity. Molecules, 29(3), 675. [Link]

-

Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Frontiers. [Link]

-

Ramkumar, K., et al. (2017). Synthesis, evaluation of cytotoxic properties of promising curcumin analogues and investigation of possible molecular mechanisms. Bioorganic & Medicinal Chemistry Letters, 27(11), 2493-2497. [Link]

-

Song, W., et al. (2014). Bestrophin 3 Ameliorates TNFα-Induced Inflammation by Inhibiting NF-κB Activation in Endothelial Cells. PLOS ONE, 9(10), e111093. [Link]

-

Anand, P., et al. (2011). Advanced Drug Delivery Systems of Curcumin for Cancer Chemoprevention. Cancer Prevention Research, 4(8), 1158-1171. [Link]

-

Hashemi, M., et al. (2018). Top 62 Inflammopharmacology papers published in 2017. Inflammopharmacology, 26(1), 1-11. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Frontiers | Curcumin: biochemistry, pharmacology, advanced drug delivery systems, and its epigenetic role in combating cancer [frontiersin.org]

- 3. Enhancing Therapeutic Efficacy of Curcumin: Advances in Delivery Systems and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 6. 1,5-Bis(4-methoxyphenyl)pentan-3-one | C19H22O3 | CID 2801509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Curcumin inspired synthesis of unsymmetrical diarylpentanoids with highly potent anti-parasitic activities: in silico studies and DFT-based stereochemical calculation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. The Curcumin Analogue, MS13 (1,5-Bis(4-hydroxy-3- methoxyphenyl)-1,4-pentadiene-3-one), Inhibits Cell Proliferation and Induces Apoptosis in Primary and Metastatic Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PlumX [plu.mx]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, evaluation of cytotoxic properties of promising curcumin analogues and investigation of possible molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Bestrophin 3 Ameliorates TNFα-Induced Inflammation by Inhibiting NF-κB Activation in Endothelial Cells | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. Advanced Drug-Delivery Systems of Curcumin for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 1,5-Bis(4-methoxyphenyl)-3-pentanone

This guide provides an in-depth physicochemical and technical profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone , a saturated diarylpentanoid derivative. It is designed for researchers in medicinal chemistry and process development, focusing on its structural identification, synthesis, and utility as a pharmacophore scaffold.

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone (CAS: 74882-32-9) is a saturated diarylpentanoid chemically distinct from its conjugated progenitor, Dianisylideneacetone.[1][2] Often encountered as a metabolic product or a strategic intermediate in the synthesis of tetralin-based therapeutics, this compound exhibits unique solubility and reactivity profiles governed by its flexible aliphatic linker. This guide details its molecular architecture, spectroscopic signature, and role in high-value organic transformations such as Friedel-Crafts cyclizations.

Part 1: Molecular Architecture & Identification

Unlike the rigid, planar structure of conjugated dienones (e.g., Curcumin analogs), this molecule possesses a flexible C5 linker, altering its lipophilicity and binding kinetics.

| Parameter | Technical Detail |

| IUPAC Name | 1,5-bis(4-methoxyphenyl)pentan-3-one |

| Common Synonyms | Tetrahydrodianisylideneacetone; 1,5-Di-p-anisyl-3-pentanone |

| CAS Registry Number | 74882-32-9 |

| Molecular Formula | |

| Molecular Weight | 298.38 g/mol |

| SMILES | COc1ccc(CCC(=O)CCc2ccc(OC)cc2)cc1 |

| Structural Class | Diarylheptanoid-related (C5 analog); Saturated Ketone |

Part 2: Physicochemical Parameters[1][4][5][6]

The saturation of the alkene linkers significantly impacts the physical state and solubility profile compared to the unsaturated parent (Dianisylideneacetone, MP: 128°C).

Physical State & Solubility[1]

-

Appearance: Colorless to pale yellow viscous oil (at standard temperature/pressure).

-

Lipophilicity (LogP): Calculated ~3.7. The loss of planarity and conjugation increases conformational freedom, affecting membrane permeability.

-

Solubility:

-

High: Dichloromethane, Chloroform, Ethyl Acetate, DMSO.

-

Moderate: Methanol, Ethanol.

-

Low/Insoluble: Water.[3]

-

Thermal & Electronic Properties

-

Boiling Point: Predicted ~450–460°C (decomposition likely prior to boiling at atm pressure).

-

Electronic Absorption: Lacks the strong UV-Vis absorption band at ~360 nm seen in the conjugated dienone. Absorption is dominated by the isolated anisole chromophores (

nm).

Part 3: Spectroscopic Characterization

Accurate identification relies on distinguishing the saturated ethylene bridges from the alkene protons of the precursor.

Nuclear Magnetic Resonance (NMR)

Protocol Validation: The disappearance of alkene doublets (

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.08 – 7.10 | Doublet ( | 4H | Aromatic (Ortho to alkyl) | |

| 6.80 – 6.83 | Doublet ( | 4H | Aromatic (Ortho to OMe) | |

| 3.78 | Singlet | 6H | Methoxy ( | |

| 2.83 | Triplet ( | 4H | Benzylic | |

| 2.69 | Triplet ( | 4H | ||

| 209.1 | Singlet | - | Ketone Carbonyl ( | |

| 158.0 | Singlet | - | Aromatic | |

| 133.2 | Singlet | - | Aromatic | |

| 44.8 | Singlet | - | ||

| 29.1 | Singlet | - | Benzylic Carbon |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z. -

Fragmentation: Loss of methoxybenzyl fragments is common under high collision energy.

Part 4: Synthesis & Purification Protocols

Retrosynthetic Analysis

The most robust route involves the Claisen-Schmidt condensation to form the dienone, followed by catalytic hydrogenation .

Step-by-Step Synthesis Protocol

Step 1: Precursor Assembly (Aldol Condensation)

-

Reagents: 4-Methoxybenzaldehyde (2.0 eq), Acetone (1.0 eq), NaOH (10% aq), Ethanol.

-

Procedure: Stir aldehyde and acetone in ethanolic NaOH at 0–25°C for 4 hours.

-

Observation: Formation of a yellow precipitate (Dianisylideneacetone).

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

Step 2: Catalytic Hydrogenation (The Critical Step)

-

Objective: Selective reduction of alkenes without reducing the ketone or cleaving the ether.

-

Catalyst: 10% Pd/C (5-10 wt%).

-

Solvent: Ethyl Acetate or Ethanol (EtOAc prevents transesterification side reactions).

-

Conditions:

balloon (1 atm) or Parr shaker (30 psi), Room Temperature, 4–6 hours. -

Workup: Filter through Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

-

Yield: Typically >90% quantitative conversion.

Figure 1: Synthetic pathway transforming the conjugated precursor into the saturated target.

Part 5: Applications in Drug Development

Pharmacophore Scaffold (Tetralin Synthesis)

This compound is a critical "masked" scaffold. Under Lewis Acid catalysis (e.g.,

Metabolic Stability Studies

In SAR (Structure-Activity Relationship) studies of curcuminoids, the saturated derivative often represents the stabilized metabolite .

-

Mechanism: The reduction of the

-unsaturated ketone eliminates the Michael acceptor reactivity, reducing toxicity associated with non-specific protein alkylation (glutathione depletion). -

Bioactivity: Often retains antioxidant potential due to the phenolic/methoxy moieties but exhibits altered receptor binding affinities compared to the rigid parent.

References

-

PubChem Compound Summary. (2025). 1,5-bis(4-methoxyphenyl)pentan-3-one (CID 10899660). National Library of Medicine. [Link]

-

Das, A. J., & Das, S. K. (2022).[4] One-Pot Intramolecular Friedel-Crafts-Hydroxyalkylation/Alkylation Cascade for cis-Diastereoselective Construction of Tetralin Based Polycyclic Frameworks. The Journal of Organic Chemistry, 87(8), 5085–5096.[4] (Source of NMR data and physical state). [Link]

-

Ferreira, I., et al. (2015).[3] Hydrogenation of bis-α,β-unsaturated enones mediated by filamentous fungi.[3] Journal of Molecular Catalysis B: Enzymatic. (Biocatalytic synthesis route).[1][5][3][6] [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 18362-51-1|1,3-Bis(4-methoxyphenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. 56363-73-6|4-(3-Hydroxyphenyl)butan-2-one|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

The Evolution of Curcumin: History, Discovery, and Development of Monocarbonyl Analogs (MACs)

Executive Summary

Curcumin, the principal bioactive polyphenol derived from Curcuma longa, has been extensively studied for its potent anti-inflammatory, antioxidant, and anticancer properties. However, its clinical translation has been severely hindered by a critical structural flaw: the highly reactive β-diketone moiety, which leads to poor aqueous solubility and rapid hydrolytic degradation at physiological pH.

To overcome this "Achilles heel," researchers engineered Monocarbonyl Analogs of Curcumin (MACs) by excising the unstable β-diketone bridge and replacing it with a single carbonyl group [1]. This whitepaper provides an in-depth technical analysis of the history, structural discovery, mechanistic pathways, and synthetic protocols of MACs, serving as a comprehensive guide for drug development professionals.

The Conceptual Leap: From Curcumin to MACs

The Pharmacokinetic Bottleneck of Curcumin

Despite demonstrating efficacy against various human tumor cell lines and inflammatory diseases in vitro, natural curcumin suffers from severe pharmacokinetic limitations. The central β-diketone undergoes rapid keto-enol tautomerization and subsequent cleavage in alkaline or physiological environments (pH ~ 7.4), resulting in inactive degradation products like ferulic acid and vanillin [2].

Structural Evolution and SAR Insights

The discovery of MACs was driven by Structure-Activity Relationship (SAR) studies aimed at retaining the biological activity of curcumin while eliminating its metabolic instability. By deleting the β-diketone moiety, researchers created compounds with a 1,5-diaryl-1,4-pentadien-3-one core [3].

Key SAR discoveries include:

-

Linker Length: Analogs with a 5-carbon spacer (e.g., cyclopentanone or cyclohexanone rings) exhibit markedly higher biological activity than those with 7-carbon or 3-carbon spacers [4].

-

Electrophilicity: The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, allowing MACs to selectively target and alkylate specific thiol residues (cysteine) on target proteins like NF-κB and STAT3 [5].

-

Symmetry: While symmetrical MACs are easier to synthesize, asymmetric MACs often possess higher anti-inflammatory activity due to optimized electronegativity and molecular polarizability [1].

Quantitative Data: Curcumin vs. Representative MACs

The structural modifications in MACs translate directly to enhanced potency and stability. Below is a comparative summary of natural curcumin against three prominent MACs (C66, CA10, and B5).

| Compound | Structural Core | Target / Application | Cytotoxicity (IC50) | In Vitro Stability (pH 7.4) |

| Curcumin | β-diketone (7-carbon) | Broad-spectrum | ~15.9 - 32.8 µM | Poor (T½ < 10 mins) |

| C66 | Cyclohexanone | Diabetic nephropathy / JNK | High potency in vivo | Excellent |

| CA10 | Allylated MAC | Gastric Cancer (SGC-7901) | ~5.0 - 10.0 µM | High |

| B5 | Single ketone | Hepatocellular Carcinoma | 11.33 µM | High |

(Data synthesized from references [4], [6], [7]).

Mechanisms of Action: Signaling Pathways

MACs exhibit a 10–20 fold potency gain over curcumin in vitro [1]. Their primary mechanisms revolve around the modulation of oxidative stress and key transcriptional factors.

-

NF-κB Inhibition: MACs strongly inhibit the activation of nuclear factor kappa-B (NF-κB), a master regulator of inflammation, thereby downregulating TNF-α and IL-6 [1].

-

STAT3 Suppression & ROS Generation: In cancer models, specific MACs (like CA10) induce the generation of Reactive Oxygen Species (ROS). Elevated ROS triggers endoplasmic reticulum (ER) stress and directly inhibits the phosphorylation of STAT3, leading to G2/M cell cycle arrest and apoptosis [6].

Diagram 1: Molecular signaling pathways modulated by Monocarbonyl Analogs of Curcumin (MACs).

Experimental Protocols & Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the chemical synthesis of a symmetric MAC and its subsequent in vitro validation. Every step is designed as a self-validating system, explaining the causality behind the experimental choices.

Synthesis Protocol: Claisen-Schmidt Aldol Condensation

This protocol describes the synthesis of a symmetrical cyclohexanone-based MAC [8].

Step 1: Reagent Preparation

-

Action: Dissolve 7.5 mmol of the central ketone (e.g., 4-tert-butylcyclohexanone) and 15 mmol of the aromatic aldehyde (e.g., 2-bromobenzaldehyde) in 10 mL of anhydrous methanol.

-

Causality: A 1:2 molar ratio is strictly required to ensure symmetrical condensation on both α-carbons of the ketone. Methanol is chosen as a polar protic solvent to stabilize the transition states during enolate formation.

Step 2: Base Catalysis

-

Action: Add 2.5 mL of a 20% (w/v) aqueous NaOH solution dropwise over 10 minutes while stirring at room temperature.

-

Causality: The strong base deprotonates the α-hydrogens of the ketone, generating a nucleophilic enolate. Dropwise addition prevents localized exothermic spikes that could lead to unwanted side reactions or degradation of the aldehyde.

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Stir the mixture until a yellow precipitate forms (typically 2-12 hours). Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.

-

Causality: TLC provides real-time validation of reactant consumption. The appearance of a distinct, highly conjugated yellow precipitate visually confirms the formation of the extended π-system of the MAC.

Step 4: Isolation and Purification

-

Action: Quench the reaction with ice-cold distilled water. Filter the precipitate under a vacuum, wash extensively with water, and recrystallize from hot ethanol.

-

Causality: Washing with water removes the water-soluble NaOH catalyst and unreacted polar impurities. Recrystallization exploits differential solubility at varying temperatures to yield a highly pure (>95%) crystalline product suitable for biological assays.

Diagram 2: Step-by-step synthetic workflow for symmetrical MACs via aldol condensation.

In Vitro Validation: Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer efficacy of the synthesized MACs, an MTT tetrazolium reduction assay is performed [3], [6].

Step 1: Cell Seeding and Treatment

-

Action: Seed target cancer cells (e.g., HepG2 or SGC-7901) in 96-well plates and incubate for 24 h at 37°C in 5% CO₂. Treat cells with varying concentrations of the MAC (dissolved in DMSO, final DMSO concentration <0.1%) for 48 to 72 hours.

-

Causality: A 72-hour incubation period ensures that the drug exposure spans multiple cell division cycles, accurately capturing anti-proliferative and cell-cycle arrest effects (e.g., G2/M arrest). Keeping DMSO below 0.1% prevents solvent-induced baseline toxicity.

Step 2: MTT Incubation

-

Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.

-

Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals via mitochondrial succinate dehydrogenase. Dead or metabolically arrested cells cannot perform this reduction.

Step 3: Solubilization and Quantification (Self-Validation)

-

Action: Aspirate the medium, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 490 nm using a microplate reader.

-

Causality: The absorbance is directly proportional to the number of viable cells.

-

Self-Validation Checkpoint: Always include a positive control (natural curcumin) and a vehicle control (0.1% DMSO). If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid due to solvent toxicity.

Conclusion and Future Perspectives

The transition from natural curcumin to Monocarbonyl Analogs of Curcumin (MACs) represents a triumph of rational drug design. By excising the metabolically vulnerable β-diketone moiety, medicinal chemists have unlocked a class of compounds that retain the multi-target efficacy of curcumin—modulating NF-κB, STAT3, and ROS pathways—while demonstrating vastly superior pharmacokinetic profiles and in vivo stability. As optimization continues, particularly with asymmetric and targeted delivery formulations, MACs stand on the precipice of Phase 1 clinical trials, offering renewed hope for robust anti-inflammatory and anticancer therapeutics.

References

- Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs). nih.gov (PMC).

- Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti‐Tumor Agents. nih.gov (PMC).

- Synthesis of Symmetrical Monocarbonyl Analogs of Curcumin Containing a 2-Bromobenzylidene Moiety and Spectrophotometric Assessment of Their Reactivity with 2-(Dimethylamino)ethanthiol. mdpi.com.

- Recent Advances in the Biological Activities of Monocarbonyl Curcumin Analogues (MACs). researcher.life.

- Design, Synthesis, and Antitumor Evaluation of Novel Mono-Carbonyl Curcumin Analogs in Hepatocellular Carcinoma Cell. mdpi.com.

- Novel allylated monocarbonyl analogs of curcumin induce mitotic arrest and apoptosis by reactive oxygen species-mediated endoplasmic reticulum stress and inhibition of STAT3. oncotarget.com.

- A perspective on the chemical structures and molecular mechanisms of curcumin and its derivatives and analogs in cancer treatment (Review). ovid.com.

- Efficacy of the monocarbonyl curcumin analog C66 in the reduction of diabetes-associated cardiovascular and kidney complications. nih.gov (PMC).

Sources

- 1. Eliminating the Heart from the Curcumin Molecule: Monocarbonyl Curcumin Mimics (MACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti‐Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Novel allylated monocarbonyl analogs of curcumin induce mitotic arrest and apoptosis by reactive oxygen species-mediated endoplasmic reticulum stress and... | Oncotarget [oncotarget.com]

- 7. Efficacy of the monocarbonyl curcumin analog C66 in the reduction of diabetes-associated cardiovascular and kidney complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Symmetrical Monocarbonyl Analogs of Curcumin Containing a 2-Bromobenzylidene Moiety and Spectrophotometric Assessment of Their Reactivity with 2-(Dimethylamino)ethanthiol [mdpi.com]

Thermodynamic properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone

This guide provides an in-depth thermodynamic and physicochemical profile of 1,5-Bis(4-methoxyphenyl)-3-pentanone , a saturated diarylpentanoid derivative.

Technical Monograph & Characterization Guide

Executive Summary & Molecular Architecture

Compound Identity: 1,5-Bis(4-methoxyphenyl)-3-pentanone Formula: C₁₉H₂₂O₃ Molecular Weight: 298.38 g/mol Physical State (STP): Colorless Liquid (Viscous) Key Role: Metabolic reduction product of curcumin analogs; pharmaceutical intermediate (Dopamine Impurity 61).

This compound represents the saturated homolog of the bioactive chalcone derivative 1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. Unlike its unsaturated parent—which is a rigid, yellow crystalline solid (MP: 127–131 °C) due to extensive

Structural Thermodynamics

The transition from the dienone (unsaturated) to the pentanone (saturated) involves the hydrogenation of two C=C bonds. This saturation breaks the conjugation between the central carbonyl and the aromatic rings, isolating the chromophores and disrupting the planar geometry required for strong intermolecular

| Feature | Unsaturated (Dienone) | Saturated (Pentanone) | Thermodynamic Consequence |

| Hybridization | Increased rotational degrees of freedom ( | ||

| Geometry | Planar | Non-planar / Kinked | Disruption of crystal lattice energy ( |

| State (25°C) | Solid | Liquid | Lower melting point ( |

| Color | Yellow (Conjugated) | Colorless | Loss of HOMO-LUMO gap narrowing. |

Predicted & Experimental Thermodynamic Properties

Note: As direct calorimetric data for the saturated derivative is limited in public registries, values below combine available experimental synthesis data with high-fidelity Group Contribution Method (Joback/Fedors) estimates.

Phase Transition Energetics

The compound is a liquid at standard temperature and pressure (STP). The lack of a rigid crystal structure suggests a low enthalpy of fusion compared to its unsaturated analog.

| Property | Value (Est./Exp.) | Method/Source | Significance |

| Melting Point ( | < 25 °C | Exp. Synthesis [1] | Confirmed liquid state post-hydrogenation. |

| Boiling Point ( | 465.5 ± 30.0 °C | Joback Predicted | High boiling point indicates low volatility; requires high-vac distillation. |

| Enthalpy of Vaporization ( | 78.5 kJ/mol | Joback Predicted | Energy required for gas-phase transition; relevant for GC-MS analysis. |

| Flash Point | ~215 °C | Predicted | Safety threshold for thermal processing. |

Solution Thermodynamics (Solubility & Partitioning)

The saturation of the alkyl chain increases the molecule's flexibility but maintains its lipophilic character. The methoxy groups provide weak hydrogen bond acceptance, but the molecule lacks donors, limiting water solubility.

-

LogP (Octanol-Water Partition Coeff.): 3.72 (Predicted)

-

Water Solubility: < 0.05 mg/mL (Insoluble)

-

Solubility Parameter (

): 19.5 MPa-

Compatible Solvents: Dichloromethane, THF, Ethyl Acetate, Ethanol (warm).

-

Incompatible: Water, Hexane (partial).

-

Figure 1: Thermodynamic cycle of dissolution. For 1,5-bis(4-methoxyphenyl)-3-pentanone, the energy gain from solvation in polar organic solvents (THF/DCM) overcomes the cavity formation penalty, unlike in water where the hydrophobic effect dominates.

Experimental Protocols for Characterization

To validate the thermodynamic profile of this compound, the following "Self-Validating" protocols are recommended.

Differential Scanning Calorimetry (DSC) - Glass Transition ( )

Since the compound is a liquid, it may exhibit a glass transition at low temperatures rather than a sharp melting point.

Protocol:

-

Sample Prep: Hermetically seal 5–10 mg of liquid sample in an aluminum pan.

-

Cycle:

-

Cool to -80 °C at 10 °C/min.

-

Hold for 5 min (Equilibration).

-

Heat to 50 °C at 10 °C/min.

-

-

Analysis: Identify the step change in heat capacity (

) indicating

High-Vacuum Distillation (Purification & Volatility)

Due to the high predicted boiling point, atmospheric distillation will cause decomposition.

Workflow:

-

Pressure: < 0.5 mmHg (High Vacuum).

-

Bath Temp: 180–200 °C.

-

Observation: Collect the colorless oil. Yellowing indicates oxidation or retro-aldol decomposition to the unsaturated precursor.

HPLC Purity Assay (Thermodynamic Stability Check)

Distinguishing the saturated product from the unsaturated impurity is critical for thermodynamic accuracy.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm) |

| Mobile Phase | A: Water (0.1% Formic Acid) / B: Acetonitrile |

| Gradient | 50% B to 90% B over 20 mins. |

| Detection | UV at 280 nm (Saturated absorption) vs 340 nm (Unsaturated absorption). |

| Logic | The saturated ketone has a local |

Synthesis & Transformation Logic

Understanding the synthesis is vital for interpreting the thermodynamic data, as incomplete hydrogenation is the primary source of error (impurity-induced freezing point depression).

Figure 2: Synthesis pathway via catalytic hydrogenation. The transformation converts a high-melting crystalline solid into a viscous liquid by increasing conformational entropy.

Applications in Drug Development

The thermodynamic properties of 1,5-Bis(4-methoxyphenyl)-3-pentanone dictate its utility in pharmaceutical formulations:

-

Lipophilic Linker: Its high LogP (3.7) and liquid state make it an excellent "molecular hinge" in drug design, providing flexibility between two pharmacophores (methoxy-phenyl rings) without the rigidity of the alkene linker.

-

Solubility Enhancer: Unlike the crystalline dienone, the liquid pentanone can act as a co-solvent or self-emulsifying agent in lipid-based formulations (LBFs).

-

Metabolic Standard: It serves as the reference standard for the in vivo reductase metabolites of curcumin-like drugs.

References

-

Synthesis & Physical State

-

Precursor Properties (Unsaturated Analog)

-

Saturated Compound Data Entry

-

Estimation Methodology

Sources

- 1. prepchem.com [prepchem.com]

- 2. lookchem.com [lookchem.com]

- 3. (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 37951-12-5 [chemicalbook.com]

- 4. 1,5-Bis(4-methoxyphenyl)pentan-3-one | C19H22O3 | CID 2801509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Joback method - Wikipedia [en.wikipedia.org]

- 6. EgiChem | Tools [egichem.com]

Navigating the Safety Landscape of 1,5-Bis(4-methoxyphenyl)-3-pentanone: A Technical Guide for Researchers

Chemical and Physical Identity

1,5-Bis(4-methoxyphenyl)-3-pentanone is a symmetrical diaryl pentanone. Its core structure consists of a central three-pentanone unit flanked by two 4-methoxyphenyl groups.

| Property | Value | Source |

| Molecular Formula | C19H22O3 | [1] |

| Molecular Weight | 298.4 g/mol | [1] |

| IUPAC Name | 1,5-bis(4-methoxyphenyl)pentan-3-one | [1] |

| Synonyms | 4-methoxyphenylethylketone, Dopamine Impurity 61 | [1] |

While specific physical properties for the saturated ketone are not documented, data for the unsaturated analog, (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one, suggests it is a solid at room temperature.[2][3][4]

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 1,5-Bis(4-methoxyphenyl)-3-pentanone is not established. However, based on the available data for the unsaturated analog, the following hazards should be anticipated[3][5][6]:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5][6]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][5][6]

It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Caption: Anticipated GHS Pictogram and Hazard Statements.

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the potential hazards[2][5][7]:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[5][7]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][5][7]

-

If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[7]

-

Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Ignition Sources: Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[2]

-

Storage Temperature: For long-term stability, storage at 2-8°C in a dry environment is recommended.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[7]

-

Ventilate: Ensure adequate ventilation.[7]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

-

Cleanup:

-

Disposal: Dispose of the collected material in accordance with all applicable local, state, and federal regulations.[7]

Caption: Workflow for Accidental Release Response.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: The specific hazards arising from the chemical are not fully characterized, but combustion may produce carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

Chemical waste must be disposed of in accordance with environmental regulations. It is recommended to use a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, or sewer systems.[7]

Toxicological Information

As previously stated, no specific toxicological studies for 1,5-Bis(4-methoxyphenyl)-3-pentanone are publicly available. The information provided is based on the GHS classifications of its unsaturated analog. The primary routes of exposure are expected to be inhalation, ingestion, and skin/eye contact.

Conclusion

While a dedicated Safety Data Sheet for 1,5-Bis(4-methoxyphenyl)-3-pentanone is not currently available, a conservative and responsible approach to its handling is essential. By treating this compound with the precautions outlined for its unsaturated analog, (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one, and adhering to general best practices for chemical laboratory safety, researchers can minimize their risk of exposure and ensure a safe working environment. It is strongly recommended that any institution planning to work with this chemical on a larger scale conduct its own internal risk assessment and, if possible, commission toxicological studies to establish a definitive safety profile.

References

-

PubChem. (n.d.). 1,5-Bis(4-methoxyphenyl)-3-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,5-Bis(4-methoxyphenyl)pentan-3-one | C19H22O3 | CID 2801509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 2051-07-2 [sigmaaldrich.com]

- 4. 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)- [cymitquimica.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. fishersci.es [fishersci.es]

- 7. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: Claisen-Schmidt Synthesis of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one

Introduction & Scope

This Application Note details the protocol for the synthesis of 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one (commonly referred to as Dianisylideneacetone or DMAPP ).

Critical Nomenclature Clarification:

While the topic request specifies "1,5-Bis(4-methoxyphenyl)-3-pentanone" (a saturated ketone), the Claisen-Schmidt condensation inherently produces the

-

Target Molecule: 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one[1][2][3][4][5]

-

Therapeutic Relevance: This compound is a Monocarbonyl Analogue of Curcumin (MAC). It exhibits significant anti-inflammatory, cytotoxic, and anti-oxidant properties, often exceeding the stability and bioavailability of curcumin itself.

To support researchers requiring the saturated derivative (strictly 1,5-Bis(4-methoxyphenyl)-3-pentanone), a catalytic hydrogenation module is appended to the post-synthesis section.

Reaction Mechanism & Logic

The synthesis proceeds via a Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation between an enolizable ketone (acetone) and a non-enolizable aromatic aldehyde (p-anisaldehyde).[7]

Mechanistic Pathway[1][9]

-

Enolate Formation: Base (NaOH) deprotonates the

-carbon of acetone.[7] -

Nucleophilic Attack: The acetone enolate attacks the carbonyl carbon of p-anisaldehyde.[8]

-

Dehydration: The resulting

-hydroxy ketone undergoes rapid E1cB elimination (dehydration) to form the conjugated enone. -

Second Condensation: Because the intermediate mono-enone still possesses

-protons, the cycle repeats on the opposite side to form the symmetric bis-enone.

Pathway Diagram

Figure 1: Stepwise mechanistic flow from reactants to the symmetric dienone.[1][2][4][6][7][9][10][11][12]

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[9] | Quantity (Example) | Role |

| p-Anisaldehyde | 136.15 | 2.2 | 3.00 g (22 mmol) | Electrophile |

| Acetone | 58.08 | 1.0 | 0.58 g (10 mmol) | Nucleophile |

| NaOH (10% aq) | 40.00 | ~2.5 | 10 mL | Catalyst |

| Ethanol (95%) | - | Solvent | 15 mL | Solvent |

| Ice/Water | - | Quench | ~100 mL | Precipitation |

Equipment:

-

50 mL Round-bottom flask (RBF) or Erlenmeyer flask.

-

Magnetic stirrer & stir bar.

-

Buchner funnel & vacuum pump.

-

Recrystallization setup (Hot plate, beaker).

Synthesis Workflow

Step 1: Catalyst Preparation Dissolve 1.0 g of NaOH in 10 mL of distilled water. Cool to room temperature. Note: Exothermic dissolution.

Step 2: Reactant Mixing In a 50 mL flask, combine p-anisaldehyde (3.00 g) and acetone (0.58 g) in 15 mL of Ethanol . Stir until a homogeneous solution is obtained.

Step 3: Reaction Initiation Slowly add the prepared NaOH solution to the aldehyde/acetone mixture dropwise over 5 minutes while stirring vigorously.

-

Observation: The solution will turn yellow immediately, darkening to orange as the conjugated system extends.

Step 4: Reaction Propagation Stir the mixture at room temperature (20-25°C) for 2-4 hours .

-

Expert Insight: Heating is generally unnecessary and may promote polymerization (Michael addition side products). If precipitation is slow, slight warming to 40°C for 30 mins is acceptable.

-

Self-Validation: The reaction is complete when a heavy yellow precipitate dominates the flask and TLC (20% EtOAc/Hexane) shows the disappearance of p-anisaldehyde (

).

Step 5: Quench & Isolation Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.

-

Optional: Neutralize with dilute HCl (0.1 M) to pH 7 to prevent base-catalyzed hydrolysis during drying, though the product is generally stable.

-

Filter the yellow solid using vacuum filtration. Wash the filter cake with:

-

Cold water (3 x 20 mL) to remove NaOH.

-

Cold Ethanol (1 x 5 mL) to remove unreacted aldehyde.

-

Purification (Recrystallization)

The crude product often contains traces of the mono-condensed product (4-methoxybenzalacetone).

-

Transfer crude solid to a beaker.

-

Add Ethyl Acetate (minimum amount to dissolve at boiling) or Hot Ethanol .

-

If using Ethyl Acetate, add warm Hexane dropwise until slight turbidity persists, then cool.

-

Allow to crystallize at room temperature, then at 4°C.

-

Filter pure crystals and dry in a desiccator.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data

Physical Properties[7]

-

Appearance: Bright yellow to orange needles/powder.

-

Melting Point: 127 – 131 °C (Lit. Value: ~129 °C).

-

Yield: Typical isolated yield is 70-85%.

Spectroscopic Validation (H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 7.70 | Doublet ( | 2H | Trans-alkene geometry | |

| 7.56 | Doublet ( | 4H | Ar-H (ortho) | Aromatic ring |

| 6.97 | Doublet ( | 2H | Trans-alkene geometry | |

| 6.94 | Doublet ( | 4H | Ar-H (meta) | Aromatic ring |

| 3.86 | Singlet | 6H | Methoxy groups |

Self-Validating Check: The coupling constant (

Post-Synthetic Modification (Hydrogenation)

Use this module ONLY if the saturated ketone (1,5-Bis(4-methoxyphenyl)-3-pentanone) is required.

Protocol:

-

Dissolve 1.0 g of the purified dienone (from Section 3) in 20 mL Ethyl Acetate or Ethanol .

-

Add 10% Pd/C catalyst (50 mg, 5 wt%).

-

Stir under

atmosphere (balloon pressure is sufficient) for 4-6 hours. -

Filter through Celite to remove Pd/C.

-

Evaporate solvent.

-

Result: The yellow color will disappear, yielding a colorless/white solid or oil (the saturated ketone).

-

NMR Change: Disappearance of vinylic protons (6.9-7.7 ppm) and appearance of methylene multiplets (2.5-3.0 ppm).

-

Troubleshooting & Optimization

-

Problem: Oily Product.

-

Cause: Incomplete dehydration or presence of mono-condensed product.

-

Fix: Recrystallize again using Ethanol.[8] Ensure the reaction ran for full 4 hours.

-

-

Problem: Low Yield.

-

Cause: Enolization of the product (Michael addition of acetone).

-

Fix: Do not use large excess of acetone. Stick to 1:2 or 1:2.2 (Acetone:Aldehyde).

-

-

Problem: Deep Red Color.

-

Cause: Highly conjugated oligomers (polymerization).

-

Fix: Lower the reaction temperature or reduce NaOH concentration.

-

References

-

Claisen-Schmidt Mechanism: Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Synthesis of Curcumin Analogues: Journal of Advanced Pharmaceutical Technology & Research, "Synthesis and anti-inflammatory activity of some new curcumin analogues," 2011.

-

Spectral Data (NMR): Spectrochimica Acta Part A, "Spectroscopic studies of 1,5-diphenyl-1,4-pentadien-3-one derivatives," 2005.

-

Green Chemistry Variations: Ultrasonics Sonochemistry, "Ultrasound-assisted synthesis of curcumin analogues," 2012.

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl)- [cymitquimica.com]

- 3. (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one CAS#: 37951-12-5 [m.chemicalbook.com]

- 4. (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | 37951-12-5 [chemicalbook.com]

- 5. 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one | C19H18O3 | CID 101220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. praxilabs.com [praxilabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: Solvent Selection & Preparation for 1,5-Bis(4-methoxyphenyl)-3-pentanone

[1]

Executive Summary

1,5-Bis(4-methoxyphenyl)-3-pentanone is a lipophilic diarylpentanoid.[1] Unlike its unsaturated counterpart (1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one), this molecule possesses a saturated ketone linker, imparting distinct conformational flexibility and slightly altered hydrophobicity.[1]

The primary challenge in biological assays is its high lipophilicity (LogP ~3.7) , which leads to rapid precipitation ("crashing out") in aqueous cell culture media. This guide details a solvent selection strategy to maintain compound stability, prevent experimental artifacts, and ensure accurate dose-response data.

Physicochemical Profiling & Solvent Compatibility[1]

Understanding the solubility profile is critical before initiating any biological workflow.

| Solvent System | Solubility Rating | Max Stock Conc. | Physiological Compatibility | Notes |

| DMSO (Dimethyl Sulfoxide) | Excellent | > 50 mM | Low (< 0.5% v/v) | Recommended. Best for stable frozen stocks.[1] |

| Ethanol (Absolute) | Good | ~ 10-20 mM | Low (< 1.0% v/v) | Prone to evaporation; use for immediate acute assays only.[1] |

| Acetone | Good | > 20 mM | Very Low | Toxic to most cell lines; avoid for bio-assays. |

| Water / PBS | Insoluble | < 1 µM | High | Do NOT use for stock preparation. |

| Cell Culture Media | Poor | Varies | High | Requires carrier (BSA/Serum) or rapid dispersion. |

The "Cloud Point" Risk

Because BMP-Saturated is highly hydrophobic, adding a concentrated DMSO stock directly to aqueous media can cause immediate micro-precipitation.[1] This creates a "cloud point" where the compound forms non-bioavailable aggregates, leading to:

-

False Negatives: The effective concentration is lower than calculated.

-

False Positives: Aggregates sediment onto cells, causing physical stress or non-specific toxicity (the "peppering effect").

Protocol: Preparation of Stock & Working Solutions

Materials Required[1][2][3][4][5][6][7]

-

1,5-Bis(4-methoxyphenyl)-3-pentanone (Solid powder, >98% purity).[1]

-

DMSO (anhydrous, cell culture grade, ≥99.9%).

-

Vortex mixer.[2]

-

Sonicator (bath type).[3]

-

Amber glass vials (to protect from potential photodegradation).

Step-by-Step Methodology

Phase A: Primary Stock Preparation (50 mM)

-

Calculation: Calculate the mass required for a 50 mM stock.

-

Example: To make 1 mL of 50 mM stock:

-

-

Weighing: Weigh ~15 mg of BMP-Saturated powder into a sterile amber glass vial. Record exact mass.

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

-

Checkpoint: Solution must be optically clear and colorless/pale yellow.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Phase B: Intermediate Dilution (The "Step-Down" Method)

Do not spike 50 mM stock directly into 10 mL of media.[1] Use an intermediate step to ensure dispersion.

-

Goal: Prepare a 100 µM assay condition (0.2% DMSO final).

-

Intermediate Stock (100x): Dilute the 50 mM Primary Stock 1:5 in DMSO to create a 10 mM Intermediate Stock .

-

Final Spiking: Add 10 µL of the 10 mM Intermediate Stock into 5 mL of pre-warmed cell culture media while vortexing the media tube.

-

Result: 20 µM final concentration with 0.2% DMSO.

-

Workflow Visualization

The following diagram illustrates the critical "Step-Down" dilution pathway to avoid precipitation.